Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Description
Sodium 2-(trimethylsilyl)ethane-1-sulfonate is an organosilicone sulfonate compound characterized by a trimethylsilyl (-Si(CH₃)₃) substituent attached to an ethanesulfonate backbone. For instance, P-SiSO is utilized as an ionic liquid additive in lubricants for space applications due to its ability to enhance electrical conductivity without significantly altering bulk viscosity .
Properties
IUPAC Name |
sodium;2-trimethylsilylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHUMJJXIKNLAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NaO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635618 | |
| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18143-40-3 | |
| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(trimethylsilyl)ethane-1-sulfonate typically involves the reaction of vinyltrimethylsilane with sodium bisulfite. The reaction is catalyzed by tert-butyl perbenzoate, leading to the formation of the sulfonate salt . The reaction conditions generally include a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(trimethylsilyl)ethane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Organic Synthesis
NaTES serves as a reagent in various organic synthesis reactions, particularly for:
- Sulfonylation Reactions : It acts as a sulfonylating agent, facilitating the formation of sulfonamides, sulfides, and sulfones. This versatility makes it a crucial component in synthesizing complex organic molecules .
- Protection of Amines : The 2-(trimethylsilyl)ethanesulfonyl (SES) group derived from NaTES is employed as a protecting group for amines during peptide synthesis. This protection is essential for the selective modification of functional groups without interfering with amine reactivity .
Material Science
NaTES has shown potential in material science research , where it is utilized in developing novel materials with specific properties. Its stability and reactivity allow for the incorporation of organosulfur functionalities into polymers and other materials, enhancing their mechanical and chemical properties .
While NaTES itself does not exhibit direct biological activity, it plays a pivotal role in synthesizing biologically active molecules. It has been particularly useful in developing pharmaceuticals, especially sulfonamide-based drugs . The compound's ability to facilitate the synthesis of complex structures has made it valuable in medicinal chemistry.
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, NaTES was utilized to protect amine groups during the formation of peptide bonds. This approach allowed researchers to selectively modify other functional groups without affecting the amine functionality. The successful application of NaTES led to increased yields and purity of the final peptide products .
Case Study 2: Development of Sulfonamide Drugs
Research on sulfonamide-based drugs highlighted NaTES's role in synthesizing key intermediates. By employing NaTES in sulfonylation reactions, chemists were able to create diverse sulfonamide structures that exhibited significant biological activity against various pathogens .
Mechanism of Action
The mechanism of action of sodium 2-(trimethylsilyl)ethane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive, allowing it to participate in a wide range of transformations. The compound can form stable intermediates, which facilitate the formation of desired products in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Sodium 2-(trimethylsilyl)ethane-1-sulfonate with structurally related sulfonates, emphasizing substituent groups, applications, and key properties:
*Calculated based on structural analogy; †Example CAS from .
Key Research Findings
Thermal and Tribological Performance :
The phosphonium analog of this compound (P-SiSO) demonstrates negligible impact on bulk viscosity when blended with PAO-15 base oil, despite its high intrinsic viscosity. This property is critical for space-grade lubricants requiring stable performance under extreme conditions . In contrast, allyl-substituted sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) may undergo polymerization, limiting their use in reactive environments .- Electrical Conductivity: P-SiSO enhances electrical conductivity in lubricants, a trait attributed to the sulfonate group’s ionic character. This contrasts with non-ionic sulfonates (e.g., steroid-based derivatives), which prioritize biocompatibility over conductivity .
Synthetic Methods :
P-SiSO is synthesized via magnetic stirring, sonication, and centrifugation to ensure homogeneity . Comparable compounds, such as tetrazole-containing sulfonates, likely require specialized protocols to stabilize reactive substituents .
Application-Specific Advantages
- Space Technology: this compound derivatives excel in environments demanding ionic conductivity and thermal resilience, outperforming conventional sulfonates like allyl or steroid-based variants .
- Pharmaceuticals : Tetrazole- and bile acid-derived sulfonates are tailored for drug formulation due to their biocompatibility, whereas the trimethylsilyl group’s hydrophobicity may limit biomedical use .
Biological Activity
Sodium 2-(trimethylsilyl)ethane-1-sulfonate (NaTES) is an organosulfur compound with the molecular formula (CH₃)₃SiCH₂CH₂SO₃Na. This compound is recognized for its unique properties, including high solubility in water and stability, which make it valuable in various fields, particularly in organic synthesis and material sciences. This article delves into its biological activity, focusing on its applications in biochemical processes, synthesis of biologically active molecules, and potential therapeutic uses.
NaTES is synthesized through several methods, including the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride with sodium hydroxide. An efficient route involves the use of vinyltrimethylsilane and sodium bisulfite, catalyzed by tert-butyl perbenzoate. The compound appears as a white crystalline solid and serves as a versatile reagent due to its sulfonate functionality.
Biological Activity Overview
While NaTES does not exhibit direct biological activity akin to pharmaceuticals, it plays a crucial role in the synthesis of biologically active compounds. Its primary biological applications include:
- Protecting Group for Amines : NaTES is utilized as a protecting group during peptide synthesis. This function is essential in the development of sulfonamide-based drugs, which have significant therapeutic potential .
- Sulfation Mechanism : The compound's sulfonate group can enhance the solubility and excretion of drugs, thereby reducing toxicity. Sulfation is a critical metabolic process that modifies various endogenous and exogenous molecules to facilitate their elimination from the body .
Comparative Analysis
To better understand NaTES's role in biological applications, a comparison with similar compounds can be insightful. Below is a table highlighting key features:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| This compound | Organosulfur compound with sulfonate group | Versatile reagent for sulfonylation |
| 2-(Trimethylsilyl)ethanesulfonic acid | Related acid form | Primarily used as a buffer in biochemical assays |
| Triethylamine 2-(trimethylsilyl)ethane-1-sulfonate | Contains triethylamine instead of sodium | Different base properties affecting reactivity |
| Sodium bisulfite | Common reducing agent | Often used in conjunction with NaTES for synthesis |
Case Study 1: Peptide Synthesis
In peptide synthesis, NaTES has been shown to effectively protect amine groups, facilitating the formation of complex structures without unwanted side reactions. For instance, researchers have successfully utilized NaTES in synthesizing glycopeptides that exhibit enhanced biological activity against specific pathogens .
Case Study 2: Drug Development
Recent studies indicate that compounds synthesized using NaTES as a protective group display improved pharmacokinetic profiles. For example, sulfonamide derivatives synthesized with NaTES demonstrated increased solubility and bioavailability compared to their unprotected counterparts .
Q & A
Q. How can this compound be functionalized for novel applications (e.g., polymer electrolytes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
